molecular formula C6H9NaO7 B3370354 Sodium 2-oxogluconate CAS No. 36389-86-3

Sodium 2-oxogluconate

Cat. No.: B3370354
CAS No.: 36389-86-3
M. Wt: 216.12 g/mol
InChI Key: OFCZUBZXJNUXBT-UHFFFAOYSA-M
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Description

Sodium 2-oxogluconate is an organic compound with the chemical formula C6H9O7Na. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as a pharmaceutical raw material in various formulations due to its antioxidant and anti-inflammatory properties. Additionally, it serves as a food additive to adjust the pH of food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common method of preparing sodium 2-oxogluconate involves the enzymatic oxidation of glucose using glucose oxidase. The resulting 2-ketogluconic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically require a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Glucose is fermented using specific strains of bacteria or fungi that produce glucose oxidase. The fermentation broth is then processed to isolate and purify the 2-ketogluconic acid, which is subsequently neutralized and crystallized to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxogluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be further oxidized to produce other derivatives using strong oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to form 2-ketogluconic acid using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations under suitable conditions.

Major Products: The major products formed from these reactions include various derivatives of 2-ketogluconic acid, which can be used in different applications .

Scientific Research Applications

Sodium 2-oxogluconate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2-oxogluconate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells. It also modulates inflammatory pathways, thereby reducing inflammation and promoting cellular health .

Comparison with Similar Compounds

    Sodium D-glucuronate: Similar in structure but differs in its specific applications and properties.

    2-Ketogluconic acid: The parent compound from which sodium 2-oxogluconate is derived.

    Sodium erythorbate: Another antioxidant compound used in food preservation.

Uniqueness: this compound is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. This makes it particularly valuable in pharmaceutical formulations aimed at treating conditions related to oxidative stress and inflammation .

Properties

IUPAC Name

sodium;3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCZUBZXJNUXBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16533-48-5 (Parent)
Record name xylo-2-Hexulosonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36389-86-3
Record name xylo-2-Hexulosonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium xylo-hex-2-ulosonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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